molecular formula C12H14N2O B105324 1-(5-benzofuranyl)Piperazine CAS No. 206347-31-1

1-(5-benzofuranyl)Piperazine

Cat. No.: B105324
CAS No.: 206347-31-1
M. Wt: 202.25 g/mol
InChI Key: PYUFUUDEYQJLPV-UHFFFAOYSA-N
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Description

1-(5-Benzofuranyl)Piperazine is a chemical compound that combines the structural features of benzofuran and piperazine. Benzofuran is a heterocyclic organic compound known for its presence in various natural products and its significant biological activities. Piperazine, on the other hand, is a six-membered ring containing two nitrogen atoms at opposite positions, widely used in medicinal chemistry for its pharmacological properties.

Scientific Research Applications

Future Directions

A novel benzofuranyl-piperazine serotonin-2C receptor agonist has shown potential therapeutic application in the treatment of Obsessive–Compulsive Disorder (OCD) . This suggests that 1-(5-benzofuranyl)Piperazine and its derivatives may have potential future applications in the treatment of mental health disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Benzofuranyl)Piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods often require specific reaction conditions such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protection-deprotection steps to achieve the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, purity, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Benzofuranyl)Piperazine undergoes various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The piperazine ring can be reduced to form secondary amines.

    Substitution: Both the benzofuran and piperazine rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions vary depending on the substituent but often involve the use of strong bases or acids.

Major Products: The major products formed from these reactions include various substituted benzofuran and piperazine derivatives, which can exhibit different biological activities.

Comparison with Similar Compounds

  • 1-(2-Benzofuranyl)Piperazine
  • 1-(3-Benzofuranyl)Piperazine
  • 1-(4-Benzofuranyl)Piperazine

Comparison: 1-(5-Benzofuranyl)Piperazine is unique due to the position of the benzofuran ring, which can influence its binding affinity and selectivity for certain receptors. This positional difference can result in variations in biological activity and therapeutic potential compared to its isomers .

Properties

IUPAC Name

1-(1-benzofuran-5-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-12-10(3-8-15-12)9-11(1)14-6-4-13-5-7-14/h1-3,8-9,13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUFUUDEYQJLPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)OC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901308636
Record name 1-(5-Benzofuranyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206347-31-1
Record name 1-(5-Benzofuranyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206347-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Benzofuranyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of the compound's high lipophilicity in its pharmacokinetic profile?

A: The studied compound, TAK-357, exhibits high lipophilicity (clogP>6) []. This property significantly influences its distribution in the body. Research indicates a high distribution volume and prolonged half-life due to extensive accumulation in adipose tissues []. This accumulation leads to a slow release of TAK-357 back into circulation, contributing to its extended presence in the body [].

Q2: How does the metabolism of TAK-357 contribute to its overall elimination?

A: While TAK-357 demonstrates a long half-life, metabolism is suggested as the primary route of elimination for the absorbed drug []. The study highlights that the main component found in both plasma and adipose tissues is the unchanged parent compound []. This observation indicates that while metabolism plays a role in elimination, the rate of metabolism is relatively slow, contributing to the compound's prolonged presence in the body.

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